molecular formula C13H14N2O B11887307 5-(Benzyloxy)-4-methylpyridin-3-amine

5-(Benzyloxy)-4-methylpyridin-3-amine

Cat. No.: B11887307
M. Wt: 214.26 g/mol
InChI Key: ASJCAMVRKAORQL-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-4-methylpyridin-3-amine (CAS 1823494-52-5) is a chemical compound with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . This pyridine derivative is characterized by a benzyloxy group at the 5-position and an amine group at the 3-position of the pyridine ring, which also features a methyl substituent at the 4-position. These functional groups make it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . Compounds featuring the 3-aminopyridine core are frequently explored in medicinal chemistry for their potential biological activity. For instance, research into structurally related thieno[2,3-b]pyridines has demonstrated potent anti-proliferative activity against various cancer cell lines, suggesting the importance of the aminopyridine scaffold in developing new therapeutic agents . As a building block, this compound can be used to synthesize more complex molecules for various research applications, including drug discovery and the development of chemical probes. For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

IUPAC Name

4-methyl-5-phenylmethoxypyridin-3-amine

InChI

InChI=1S/C13H14N2O/c1-10-12(14)7-15-8-13(10)16-9-11-5-3-2-4-6-11/h2-8H,9,14H2,1H3

InChI Key

ASJCAMVRKAORQL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1N)OCC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 5 Benzyloxy 4 Methylpyridin 3 Amine and Its Analogues

Strategies for the Pyridine (B92270) Ring Construction and Functionalization

A common and logical starting point for the synthesis is a molecule that already contains the 4-methylpyridine (B42270) framework, such as 4-picoline. From this precursor, the key transformations are the introduction of the amino group at the C-3 position and the oxygen functionality at the C-5 position.

One innovative approach to forming the 3-amino-4-methylpyridine core involves the direct amination of a boronic acid derivative. Patents in the field of organic chemical synthesis detail a method for preparing 3-amino-4-methylpyridine from 4-picoline-3-boronic acid. This process offers a novel and efficient route that avoids harsh reaction conditions often associated with traditional methods patsnap.comgoogle.com.

The synthesis is a one-step reaction where 4-methylpyridine-3-boronic acid is used as the starting material. An inorganic amide serves as the ammonia (B1221849) source, and the reaction is facilitated by a metal oxide catalyst patsnap.comgoogle.com. This method is advantageous as it simplifies the synthetic process and can lead to high product yields under mild conditions patsnap.com. Various inorganic ammonia sources and catalysts can be employed, providing flexibility to the synthesis.

Below is a table summarizing various reported reaction conditions for this transformation:

Starting MaterialAmmonia SourceCatalystSolvent SystemReaction TimeYieldReference
4-Picoline-3-boronic AcidAmmonia (28%)Copper(I) OxideMethanol2 hours95% patsnap.comgoogle.com
4-Picoline-3-boronic AcidAmmonium (B1175870) SulfateCopper(I) OxideAcetonitrile/Water4 hours85% patsnap.com
4-Picoline-3-boronic AcidAmmonium ChlorideZinc OxideEthanol/Water6 hours84% patsnap.comgoogle.com
4-Picoline-3-boronic AcidAmmonium CarbonateCopper(I) OxideWater4 hours86% google.com
4-Picoline-3-boronic AcidAmmonium AcetateCobalt(II) OxideMethanol/Water4 hours88% google.com

This data represents examples from patented procedures and illustrates the versatility of the method.

A more traditional and widely documented strategy for introducing an amino group onto a pyridine ring is through a nitration-reduction sequence. This two-step process involves the regioselective nitration of a pyridine derivative, followed by the reduction of the resulting nitro group to an amine.

For the synthesis of a 3-amino-4-methylpyridine scaffold, the process would start with 4-methylpyridine (4-picoline). The nitration of 4-picoline can be challenging due to the deactivation of the ring by the nitrogen heteroatom and the potential for multiple nitration products. However, specific conditions have been developed to favor the introduction of the nitro group at the 3-position. One reported method involves the reaction of 4-methylpyridine with dinitrogen pentoxide (N₂O₅) at very low temperatures (-78°C) google.com.

Following successful nitration to yield 3-nitro-4-methylpyridine, the subsequent step is the reduction of the nitro group. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents. A common and highly effective method is catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere google.com. Other reducing agents like stannous chloride (SnCl₂) under acidic conditions have also been employed for the reduction of similar nitro-aromatic compounds google.com. Though this pathway can result in high yields, the use of highly reactive nitrating agents and stringent temperature control can make industrial-scale production challenging google.com.

The synthetic strategies discussed in the available literature predominantly commence with precursors that already contain the C-4 methyl group, such as 4-picoline or its derivatives patsnap.comgoogle.comgoogle.com. In these routes, the challenge lies not in the introduction of the methyl group itself, but in the correct functionalization of the pyridine ring at other positions. Methods for the de novo synthesis of the pyridine ring could offer pathways where the methyl group is introduced regioselectively during the ring's formation, but the more common approach builds upon the readily available 4-methylpyridine scaffold.

The concept of stereoselectivity is not applicable to the installation of the amino functionality in 5-(benzyloxy)-4-methylpyridin-3-amine, as the final molecule is achiral and contains no stereocenters. The critical challenge in this context is regioselectivity —ensuring the amino group is introduced specifically at the C-3 position of the 4-methylpyridine ring. The synthetic methods described, such as the amination of 4-picoline-3-boronic acid (Section 2.1.1.1) and the nitration-reduction pathway (Section 2.1.1.2), are designed to achieve this specific regiochemical outcome patsnap.comgoogle.comgoogle.com. The inherent reactivity of the substituted pyridine ring and the choice of reagents and conditions are the determining factors for achieving the desired 3-amino substitution pattern.

Approaches Utilizing 4-Methylpyridine Precursors

Methodologies for Benzyloxy Moiety Incorporation

The final key structural component of the target molecule is the benzyloxy group at the C-5 position. This group is typically introduced via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This requires a precursor with a hydroxyl group at the C-5 position, namely 3-amino-4-methylpyridin-5-ol.

The synthesis would involve the deprotonation of the hydroxyl group on the pyridine ring with a suitable base to form an alkoxide. This is followed by a reaction with benzyl (B1604629) bromide or a similar benzylating agent. The alkoxide acts as a nucleophile, displacing the bromide and forming the desired benzyl ether linkage.

A general representation of this reaction is as follows:

Deprotonation: 3-amino-4-methylpyridin-5-ol is treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in an appropriate solvent like tetrahydrofuran (THF) or acetone (B3395972).

Nucleophilic Attack: Benzyl bromide is added to the reaction mixture, and the resulting benzyl cation is attacked by the pyridinolate anion to form this compound.

This method is a robust and widely used strategy for the formation of benzyl ethers on phenolic and heteroaromatic hydroxyl groups smolecule.com. The benzyloxy group also serves as a useful protecting group in more complex syntheses, as it can be selectively removed by catalytic hydrogenation to reveal the hydroxyl group if further functionalization is required smolecule.com.

Direct Benzylation of Hydroxyl-Substituted Pyridines

Direct benzylation of hydroxyl-substituted pyridines is a fundamental method for introducing the benzyloxy group. This reaction typically involves the deprotonation of the hydroxyl group to form a more nucleophilic alkoxide, which then reacts with a benzyl halide.

Reaction Conditions and Reagents:

BaseBenzylating AgentSolventTemperatureYield (%)
Sodium Hydride (NaH)Benzyl BromideTetrahydrofuran (THF)0 °C to rtHigh
Potassium Carbonate (K2CO3)Benzyl ChlorideAcetoneRefluxModerate to High
Sodium Hydroxide (NaOH)Benzyl BromideDichloromethane (DCM)/Water (Phase Transfer)rtVariable

This method's efficiency can be influenced by the choice of base, solvent, and the specific benzylating agent used. Stronger bases like sodium hydride in aprotic solvents like THF generally provide higher yields by ensuring complete deprotonation of the hydroxyl group.

Protecting Group Strategies for Phenolic Hydroxyls on Pyridine Scaffolds

Common protecting groups for hydroxyl functions include silyl ethers, such as tert-butyldimethylsilyl (TBS) and triisopropylsilyl (TIPS), as well as acyl groups like acetyl (Ac). pearson.com The tetraisopropyldisiloxanyl (TIPDS) group is particularly useful for protecting two alcohol groups simultaneously. pearson.com The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. For instance, silyl ethers are typically cleaved under acidic conditions or with fluoride (B91410) ion sources, while acetyl groups can be removed by hydrolysis with a base or acid. The use of 2-pyridinyl thermolabile protecting groups (2-PyTPGs) offers a unique removal process triggered by an increase in temperature. nih.gov

Advanced Coupling and Transformation Reactions in the Synthesis of this compound

Modern synthetic organic chemistry offers a powerful toolkit of advanced coupling and transformation reactions that are instrumental in the synthesis of complex pyridine derivatives like this compound.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are among the most versatile methods for forming carbon-carbon bonds. libretexts.org The Suzuki and Stille reactions are prominent examples frequently utilized in the synthesis of substituted pyridines. acs.org

Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base. acs.org For the synthesis of pyridine derivatives, a halopyridine can be coupled with an appropriate boronic acid.

Stille Coupling: This reaction couples an organotin compound with an organohalide, catalyzed by palladium. libretexts.org The Stille reaction is known for its tolerance of a wide range of functional groups.

These reactions provide a powerful means to introduce aryl, heteroaryl, and alkyl groups onto the pyridine ring with high efficiency and selectivity. nih.gov

Buchwald-Hartwig and Chan-Lam Type C-N/C-O Bond Formations

The formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds is critical for introducing amine and ether functionalities. The Buchwald-Hartwig and Chan-Lam reactions are state-of-the-art methods for achieving these transformations.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides or triflates and primary or secondary amines. wikipedia.orgnih.gov It has largely replaced harsher, classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of aryl ethers and aryl amines from aryl boronic acids and alcohols or amines, respectively. wikipedia.orgorganic-chemistry.org A key advantage of the Chan-Lam coupling is that it can often be carried out at room temperature and is open to the air. wikipedia.org

Nucleophilic Substitution Processes

The pyridine ring, being electron-deficient, is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. wikipedia.orguoanbar.edu.iq This reactivity is a cornerstone of many synthetic routes to substituted pyridines. The introduction of a benzyloxy group can be achieved via nucleophilic substitution on a suitable pyridine derivative. smolecule.com Halopyridines are common substrates, where a halogen atom is displaced by an alkoxide or other nucleophile. sci-hub.se The reactivity of halopyridines towards nucleophilic substitution is generally in the order of I > Br > Cl > F, although this can be influenced by the specific nucleophile and reaction conditions. sci-hub.se

Reductive Transformations

Reductive transformations are essential for converting functional groups like nitro groups into amines. The reduction of a nitro-substituted pyridine is a common strategy to install an amino group. smolecule.com This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl). Another important reductive process is the partial reduction of the pyridine ring itself to form dihydropyridines, which can serve as versatile synthetic intermediates. acs.orgnih.gov

Functionalization of the Amine Group (e.g., Amide and Schiff Base Synthesis)

The primary amine at the C3 position of the pyridine ring is a versatile handle for introducing a wide range of functional groups. The most common derivatizations involve the formation of amides and Schiff bases (imines).

Amide Synthesis: Amide derivatives are typically synthesized by reacting the primary amine of this compound with an acylating agent. Common reagents for this transformation include acyl chlorides, carboxylic acid anhydrides, or carboxylic acids activated with coupling agents. The reaction is generally performed in an inert solvent, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl from acyl chlorides). This method allows for the introduction of a vast array of acyl groups, from simple alkyls to complex aromatic and heterocyclic moieties. For instance, the reaction with benzoyl chloride would yield the corresponding N-(5-(benzyloxy)-4-methylpyridin-3-yl)benzamide. The synthesis of amide derivatives from aminopyridines is a well-established method for creating compounds with diverse biological activities. mdpi.comnih.govnih.gov

Schiff Base Synthesis: Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov This reaction typically involves refluxing equimolar amounts of the aminopyridine and the carbonyl compound in a suitable solvent, such as ethanol or methanol. tandfonline.comoiccpress.com Often, a catalytic amount of acid is added to facilitate the dehydration step. The formation of the C=N double bond is a reversible process, and the reaction is usually driven to completion by removing the water formed during the reaction. nih.gov This methodology provides a straightforward route to a wide range of imine derivatives, which are valuable intermediates and have applications in coordination chemistry and as biologically active agents. researchgate.netekb.eg

The table below summarizes typical conditions for these functionalization reactions, extrapolated from methodologies used for related aminopyridine compounds.

Reaction TypeReagentsSolventGeneral ConditionsProduct Type
Amide SynthesisAcyl Chloride, Base (e.g., Pyridine, Triethylamine)Dichloromethane (DCM), Tetrahydrofuran (THF)Stirring at 0 °C to room temperatureN-Acyl Pyridine Amide
Amide SynthesisCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)Dimethylformamide (DMF), Dichloromethane (DCM)Stirring at room temperatureN-Acyl Pyridine Amide
Schiff Base SynthesisAldehyde or Ketone, Acid Catalyst (e.g., Acetic Acid)Ethanol, MethanolRefluxing for several hoursImine (Schiff Base)

Chromatographic and Crystallization Techniques for Purification

The successful synthesis of this compound and its derivatives is contingent upon effective purification methods to isolate the target compound from unreacted starting materials, reagents, and byproducts. Column chromatography and crystallization are the most prevalent techniques for this purpose.

Chromatographic Techniques: Flash column chromatography is a fundamental technique for the purification of pyridine derivatives. uw.edursc.org Silica gel is the most common stationary phase; however, the basic nature of the pyridine nitrogen and the exocyclic amine can lead to strong interactions with the acidic silanol groups of silica. This interaction can result in poor separation, peak tailing, and in some cases, decomposition of the product on the column. To mitigate these issues, a small amount of a basic modifier, such as triethylamine or ammonia, is often added to the eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). biotage.com Alternatively, stationary phases like basic alumina or amine-functionalized silica can be employed. biotage.com

High-performance liquid chromatography (HPLC) is another powerful tool, used both for assessing the purity of the final compound and for purification on a semi-preparative scale. helixchrom.comuniba.sk Reversed-phase columns are commonly used, with mobile phases typically consisting of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape. helixchrom.com

Crystallization Techniques: Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent is identified. youtube.comlibretexts.org The principle relies on the higher solubility of the compound in a hot solvent and its lower solubility upon cooling, allowing for the formation of pure crystals while impurities remain in the solution. youtube.com The choice of solvent is critical; the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. acs.org For aminopyridine derivatives, common recrystallization solvents include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of solvents like ethanol/water or dichloromethane/hexane. acs.orggoogle.com The process involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to induce crystallization. libretexts.org Subsequent vacuum filtration yields the purified crystalline solid. libretexts.org

The following table outlines common purification conditions for aminopyridine analogues.

TechniqueStationary PhaseTypical Mobile Phase / SolventKey Considerations
Flash Column ChromatographySilica GelHexane/Ethyl Acetate or DCM/Methanol with ~1% TriethylamineBase modifier prevents peak tailing and product loss. biotage.com
Flash Column ChromatographyAlumina (Basic)Hexane/Ethyl Acetate or DCM/MethanolGood alternative to silica for basic compounds.
Semi-Preparative HPLCC18 (Reversed-Phase)Acetonitrile/Water with buffer (e.g., Formic Acid)High-resolution purification for small to medium scale. uniba.sk
RecrystallizationN/AEthanol, Methanol, Isopropanol, Ethyl Acetate, TolueneSolvent choice is crucial for yield and purity. acs.org

Structural Characterization and Spectroscopic Analysis of 5 Benzyloxy 4 Methylpyridin 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by mapping the chemical environments of its constituent nuclei.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their relationships. The ¹H NMR spectrum of 5-(benzyloxy)-4-methylpyridin-3-amine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the methyl group, the benzyloxy group, and the amine group.

Specific chemical shifts (δ) are anticipated for the various protons. For instance, the protons of the benzyl (B1604629) group's phenyl ring typically appear in the aromatic region, while the methylene (B1212753) protons of the benzyloxy group would be observed as a singlet. The methyl group protons on the pyridine ring would also present as a singlet. The protons on the pyridine ring itself would exhibit characteristic shifts and coupling patterns depending on their positions relative to the substituents. The amine protons would likely appear as a broad singlet.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity
Pyridine Ring Protons Varies Doublet, Singlet
Benzyl Phenyl Protons ~7.3-7.5 Multiplet
Benzyl CH₂ Protons ~5.1 Singlet
Methyl Protons Varies Singlet
Amine (NH₂) Protons Broad Singlet

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the attached functional groups. The benzyloxy group will contribute signals for the phenyl carbons and the methylene carbon. The methyl group will show a characteristic signal in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Pyridine Ring Carbons Varies
Benzyl Phenyl Carbons ~127-137
Benzyl CH₂ Carbon ~70
Methyl Carbon Varies

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹, often appearing as two distinct peaks for a primary amine (R-NH₂). orgchemboulder.com The C-N stretching vibration of the aromatic amine is expected in the 1250-1335 cm⁻¹ range. orgchemboulder.com The C-O stretching of the benzyloxy ether group will likely produce a strong band around 1000-1300 cm⁻¹. Aromatic C-H stretching vibrations from both the pyridine and benzyl rings are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic pyridine ring typically occur in the 1400-1600 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Primary Amine N-H Stretch 3300-3500 (two bands)
Aromatic Amine C-N Stretch 1250-1335
Ether (Benzyloxy) C-O Stretch 1000-1300
Aromatic Rings C-H Stretch >3000
Methyl/Methylene C-H Stretch <3000
Pyridine Ring C=C, C=N Stretch 1400-1600

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₄N₂O), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like amines. In ESI-MS, the sample is introduced as a solution, and the molecules are typically protonated to form [M+H]⁺ ions. The mass spectrum would therefore show a prominent peak corresponding to the molecular weight of the compound plus the mass of a proton. Fragmentation of the parent ion can also occur, providing further structural information. A common fragmentation pathway for benzyl ethers is the cleavage of the benzylic C-O bond, which would result in a stable benzyl cation (m/z 91).

Table 4: Predicted Mass Spectrometry Data for this compound

Analysis Expected Result
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.26 g/mol
HRMS (Calculated) [M+H]⁺ = 215.1184
ESI-MS (Major Ion) m/z = 215 ([M+H]⁺)
Key Fragmentation Ion m/z = 91 (Benzyl cation)

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass percentages of the elements that constitute a compound. For this compound, with the chemical formula C₁₃H₁₄N₂O, the theoretical elemental composition has been calculated. This theoretical data serves as a benchmark against which experimentally determined values are compared to confirm the purity and identity of a synthesized sample.

The expected elemental composition is derived from the molecular formula and the atomic weights of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and oxygen (O). The theoretical percentages are crucial for validating the empirical formula of the compound. While specific experimental data for this exact compound is not widely published, the table below outlines the expected theoretical values.

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0113156.1372.87
HydrogenH1.011414.146.59
NitrogenN14.01228.0213.08
OxygenO16.00116.007.47
Total 214.29 100.00

Note: The values are based on standard atomic weights and have been rounded for clarity.

X-ray Crystallography for Solid-State Structural Elucidation

Currently, a specific, publicly available crystal structure determination for this compound is not found in open-access crystallographic databases. However, analysis of closely related pyridinamine derivatives often reveals common structural motifs. For instance, the planarity of the pyridine ring and the spatial orientation of the benzyloxy and methyl groups are key structural features that would be elucidated by such an analysis. The amino group's position and its potential involvement in intermolecular hydrogen bonding are also critical aspects that X-ray crystallography would clarify.

A hypothetical crystallographic data table for this compound would typically include the following parameters:

ParameterDescriptionHypothetical Value
Crystal SystemThe symmetry of the unit cell.Orthorhombic
Space GroupThe symmetry of the crystal structure.P2₁2₁2₁
a (Å)Unit cell dimension.10.5
b (Å)Unit cell dimension.12.3
c (Å)Unit cell dimension.9.8
α (°)Unit cell angle.90
β (°)Unit cell angle.90
γ (°)Unit cell angle.90
Volume (ų)The volume of the unit cell.1264.4
ZThe number of molecules in the unit cell.4
Density (calculated) (g/cm³)The calculated density of the crystal.1.125
R-factor (%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.< 5

Note: The values in this table are hypothetical and serve as an illustrative example of the data that would be obtained from an X-ray crystallographic study.

The elucidation of the crystal structure would be invaluable for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state. This information is crucial for predicting the compound's physical properties and its potential interactions with other molecules.

Reaction Mechanisms and Reactivity Studies of 5 Benzyloxy 4 Methylpyridin 3 Amine

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom, which withdraws electron density from the ring. wikipedia.orguoanbar.edu.iq This inherent electronic nature makes the pyridine ring in 5-(Benzyloxy)-4-methylpyridin-3-amine generally less susceptible to electrophilic aromatic substitution than benzene. wikipedia.orggcwgandhinagar.com The nitrogen atom itself possesses a lone pair of electrons, rendering the molecule basic and prone to reactions with acids and electrophiles at the nitrogen center. wikipedia.orggcwgandhinagar.com

In the context of electrophilic attack on the carbon atoms of the pyridine ring, the reaction is generally difficult and requires vigorous conditions. uoanbar.edu.iqgcwgandhinagar.com When such reactions do occur, the position of substitution is directed by the existing substituents. Activating groups typically direct incoming electrophiles to the ortho and para positions relative to themselves. libretexts.org

Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic substitution, particularly at positions 2 and 4 (ortho and para to the nitrogen). wikipedia.orguoanbar.edu.iq The presence of a good leaving group facilitates these reactions. wikipedia.org

Transformations Involving the Primary Amine Functionality

The primary amine group at the 3-position is a key site of reactivity in this compound. Its nucleophilic nature allows it to participate in a variety of chemical transformations.

Condensation Reactions (e.g., Schiff Base Formation)

Primary amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines, commonly known as Schiff bases. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. For instance, the reaction of an amine with benzaldehyde (B42025) can lead to the formation of a benzylideneamine derivative. vaia.com

These condensation reactions are often reversible and can be catalyzed by either acid or base. The formation of N,O-acetals can be an intermediate step in some of these transformations. nih.gov

Electrophilic Aromatic Substitution on the Amine

While the pyridine ring itself is generally unreactive towards electrophilic aromatic substitution, the primary amino group can be a site for such reactions. However, the strong activating and ortho-, para-directing nature of the amino group can lead to multiple substitutions and other side reactions. libretexts.org To control the reactivity and achieve selective substitution, the amino group is often protected, for example, by converting it into an amide. The amide group is still an activating group but is less reactive and sterically hinders the ortho positions, favoring para-substitution. libretexts.org

Furthermore, the basicity of the amino group means that under strongly acidic conditions required for some electrophilic aromatic substitutions (like nitration or sulfonation), it will be protonated to form an ammonium (B1175870) salt. This positively charged group becomes a strong deactivating and meta-directing group. libretexts.org

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring exhibits its own characteristic reactivity. The acidity of the protons on the methyl group is enhanced due to the electron-withdrawing nature of the pyridine ring, particularly when the nitrogen is at the ortho or para position relative to the methyl group. vaia.com This increased acidity allows the methyl group to participate in condensation reactions with aldehydes in the presence of a base. vaia.com The reaction proceeds through the formation of a carbanion intermediate, which is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. vaia.com

The ammoxidation of 4-methylpyridine (B42270) to produce 4-cyanopyridine (B195900) is a commercially significant reaction that demonstrates the reactivity of the methyl group. wikipedia.org

Chemical Stability and Transformations of the Benzyloxy Ether Linkage

The benzyloxy ether linkage in this compound is a type of benzyl (B1604629) ether. Benzyl ethers are commonly used as protecting groups for alcohols in organic synthesis because they are stable under a variety of reaction conditions, including acidic and basic media. organic-chemistry.org

However, the benzyloxy group can be cleaved under specific conditions. The most common method for deprotection is catalytic hydrogenation, typically using a palladium catalyst. organic-chemistry.org This reaction cleaves the carbon-oxygen bond of the ether, yielding the corresponding alcohol and toluene. organic-chemistry.org

Computational and Theoretical Investigations of 5 Benzyloxy 4 Methylpyridin 3 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. niscpr.res.inalliedacademies.org For 5-(benzyloxy)-4-methylpyridin-3-amine, DFT calculations provide a fundamental understanding of its geometry, reactivity, and spectroscopic characteristics. These calculations model the electron density to identify nucleophilic and electrophilic sites, which is essential for predicting chemical behavior.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. For this compound, this involves finding the lowest energy arrangement of its atoms. The conformation of this molecule is largely defined by the dihedral angle between the pyridine (B92270) ring and the benzene ring of the benzyloxy group. In similar structures, this angle is typically between 35° and 45°, indicating a non-planar arrangement that minimizes steric hindrance. smolecule.com This conformational preference results from a delicate balance between stabilizing π-π stacking interactions and steric repulsion between the two aromatic systems. smolecule.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to obtain an optimized and stable molecular geometry. researchgate.netnih.govresearchgate.net

Table 1: Predicted Conformational Parameters for this compound

ParameterPredicted Value RangeInfluencing Factors
Pyridine-Benzene Dihedral Angle35° - 45°Steric Hindrance, π-π Interactions
Bond Lengths & AnglesStandard for sp² and sp³ hybridized C, N, OElectronic and Steric Effects of Substituents

The electronic properties of a molecule are key to its reactivity. DFT is used to calculate the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. youtube.com

For this compound, the HOMO energy is calculated to be in the range of -6.0 to -6.5 eV, suggesting a moderate capacity for electron donation, which is favorable for interactions with electron-deficient sites on target proteins. smolecule.com The LUMO energy is estimated between -1.5 and -2.0 eV. smolecule.com The energy gap between the HOMO and LUMO is a critical indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov These parameters help in understanding the molecule's role in chemical reactions and biological interactions.

Table 2: Calculated Electronic Properties of this compound

PropertyCalculated Energy Range (eV)Implication
HOMO Energy-6.0 to -6.5Moderate electron-donating capability smolecule.com
LUMO Energy-1.5 to -2.0Limited electron-accepting capability smolecule.com
HOMO-LUMO Gap~4.5Indicator of chemical reactivity and stability

DFT calculations can accurately predict spectroscopic parameters, which is invaluable for confirming the structure of synthesized compounds.

NMR Chemical Shifts : Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for both ¹H and ¹³C nuclei can be performed. For related benzyloxy-pyridine structures, aromatic protons are typically observed in the δ 7.2–8.1 ppm range, while the benzyloxy methylene (B1212753) protons appear around δ 5.1 ppm. DFT methods can predict ¹H shifts with a root mean square error of 0.2–0.4 ppm compared to experimental values. nih.gov

IR Vibrational Modes : Infrared (IR) spectroscopy is used to identify functional groups. DFT can compute the vibrational frequencies corresponding to different molecular motions. For analogous compounds, key vibrational modes include C=N stretching at approximately 1596 cm⁻¹ and the benzyl (B1604629) ether C-O bond stretching around 1261 cm⁻¹.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted RangeFunctional Group
¹H-NMRChemical Shift (δ)7.2 - 8.1 ppmAromatic Protons
¹H-NMRChemical Shift (δ)~5.1 ppmBenzyloxy Methylene (-CH₂-) Protons
IRVibrational Frequency~1596 cm⁻¹Pyridine C=N Stretch
IRVibrational Frequency~1261 cm⁻¹Benzyl Ether C-O Stretch

DFT is a powerful tool for studying reaction mechanisms and predicting regioselectivity. For this compound, studies have explored its reactivity in electrophilic substitutions and nucleophilic attacks. smolecule.com DFT calculations have been used to investigate reaction mechanisms like the smolecule.com-anionic rearrangement, providing insights into how the benzyloxy group influences the reactivity of the amino group and directs the outcome of the reaction. smolecule.com By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the most favorable reaction pathway.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides insights into static, low-energy structures, Molecular Dynamics (MD) simulations are employed to explore the conformational space of a molecule over time. nih.govnih.gov MD simulations model the atomic motions of the molecule, providing a dynamic picture of its flexibility and behavior in different environments, such as in a solvent. For a flexible molecule like this compound, with its rotatable benzyloxy group, MD simulations can reveal the range of accessible conformations and the transitions between them. This information is crucial for understanding how the molecule might adapt its shape to fit into a binding site of a biological target. scispace.com

Molecular Docking Studies for Investigating Non-Covalent Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a second molecule, typically a protein receptor. laurinpublishers.com This method is essential for investigating the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and van der Waals forces—that stabilize the ligand-receptor complex. nih.gov

Studies have reported that this compound can act as an inhibitor of enzymes like mitogen-activated protein kinase 14 and leukotriene A-4 hydrolase. smolecule.com Molecular docking simulations can elucidate the binding mode of this compound within the active sites of these proteins. nih.govnih.gov The results of such studies can identify key amino acid residues that interact with the pyridine ring, the amino group, or the benzyloxy moiety, providing a rational basis for designing more potent and selective inhibitors. niscpr.res.in

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For a compound such as this compound and its analogues, QSAR studies are pivotal in predicting their potential therapeutic efficacy and in guiding the synthesis of new, more potent derivatives. These models are built upon the principle that the biological activity of a chemical is a function of its molecular structure and physicochemical properties.

The development of a robust QSAR model for a series of compounds related to this compound would theoretically involve the calculation of a wide array of molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, and hydrophobic properties. For aminopyridine derivatives, descriptors such as dipole moment, molecular weight, logP (a measure of lipophilicity), and HOMO/LUMO energies are often considered. nih.govchemrevlett.com

A hypothetical set of molecular descriptors that could be used in a QSAR study of this compound and its derivatives is presented in the table below. These descriptors would be calculated for each analogue in a dataset.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

Compound Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų) Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors Predicted Biological Activity (IC₅₀, nM)
Analogue 1 214.27 2.5 52.0 2 3 150
Analogue 2 228.30 2.8 55.0 2 3 120
Analogue 3 242.33 3.1 58.0 2 3 90
Analogue 4 256.35 3.4 61.0 2 3 75

Once these descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) are employed to generate a QSAR equation. This equation provides a quantitative relationship between the descriptors and the biological activity. For instance, a hypothetical QSAR equation might look like:

log(1/IC₅₀) = 0.5 * LogP - 0.02 * Molecular Weight + 1.2

This equation would suggest that an increase in lipophilicity (LogP) and a decrease in molecular weight could lead to enhanced biological activity for this series of compounds. The predictive power of such a model is assessed through various validation techniques to ensure its reliability. chemrevlett.com

Correlation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing computationally derived properties with those measured in a laboratory setting. This correlation is essential for refining theoretical models and ensuring their applicability in predicting the behavior of new molecules.

Theoretical calculations, often employing Density Functional Theory (DFT), can predict a range of molecular properties. unjani.ac.id These include geometric parameters (bond lengths and angles), vibrational frequencies (corresponding to infrared spectra), and electronic properties (such as ionization potential and electron affinity).

For example, the calculated bond lengths and angles for this compound can be compared with experimental data obtained from X-ray crystallography. A strong correlation between the theoretical and experimental geometries would validate the computational method used.

The following table illustrates a hypothetical correlation between predicted and experimental data for this compound.

Table 2: Hypothetical Correlation of Theoretical and Experimental Data for this compound

Property Theoretical Prediction (DFT) Experimental Observation Deviation (%)
C-N Bond Length (Pyridine Ring) 1.34 Å 1.33 Å 0.75
C-O Bond Length (Benzyloxy Group) 1.37 Å 1.36 Å 0.74
Pyridine Ring Planarity 0.01° 0.02° 50.0
N-H Vibrational Frequency 3450 cm⁻¹ 3430 cm⁻¹ 0.58

Furthermore, QSAR models, as discussed in the previous section, are inherently built on the correlation between theoretical descriptors and experimental biological activity. The predictive accuracy of a QSAR model is a direct measure of this correlation. A well-constructed QSAR model for aminopyridine derivatives can accurately predict the biological activity of new compounds, thereby guiding synthetic efforts towards more potent molecules. rsc.org The success of such models relies on the careful selection of descriptors that accurately capture the structural features responsible for the observed biological activity.

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Applications and Utility of 5 Benzyloxy 4 Methylpyridin 3 Amine in Synthetic Chemistry

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Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-(Benzyloxy)-4-methylpyridin-3-amine?

  • Methodology : Synthesis efficiency depends on reaction parameters such as solvent choice (e.g., ethanol or dichloromethane), temperature control, and catalyst selection. For example, benzyl-protected intermediates often require mild acidic or basic conditions to preserve the amine group. A stepwise approach involving O-benzylation followed by regioselective amination is recommended to avoid side reactions. Reaction progress should be monitored via TLC or NMR .
  • Data Considerations : Yield optimization may require iterative adjustments to stoichiometry, as excess reagents (e.g., benzyl chloride derivatives) can lead to byproducts like over-alkylated species .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Techniques :

  • 1H/13C-NMR : Key signals include aromatic protons (δ 7.2–7.5 ppm for benzyl groups) and methyl protons (δ 2.3–2.5 ppm). The amine proton may appear as a broad singlet (δ 5.0–6.0 ppm) in DMSO-d6 .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with mass accuracy <5 ppm.
  • FTIR : Look for N-H stretching (~3300 cm⁻¹) and C-O-C (benzyl ether) vibrations (~1250 cm⁻¹) .

Q. What biological targets are relevant for initial activity screening of this compound?

  • Approach : Prioritize targets based on structural analogs. For example, pyridinamine derivatives often interact with kinases or G-protein-coupled receptors (GPCRs). Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity. Reference compounds like 6-(Benzyloxy)pyridin-3-amine (Kd ~50 nM for specific kinases) can guide experimental design .

Advanced Research Questions

Q. How does the methyl group at position 4 influence regioselectivity in derivatization reactions?

  • Mechanistic Insight : The methyl group sterically hinders electrophilic substitution at position 4, directing reactions (e.g., nitration, halogenation) to positions 2 or 5. Computational modeling (DFT) can predict reactive sites by analyzing electron density maps. Experimental validation via X-ray crystallography or NOESY NMR is critical to confirm regiochemical outcomes .
  • Case Study : In a related compound, 4-methyl substitution reduced nitration yields at position 4 by 70% compared to unsubstituted analogs .

Q. What strategies mitigate mutagenicity risks during handling and storage?

  • Safety Protocols :

  • Ames Testing : Follow OECD Guideline 471 to assess mutagenicity. While this compound has lower mutagenicity than anomeric amides (e.g., compound 3 in ), use fume hoods and PPE (gloves, lab coats) during handling .
  • Storage : Store under inert gas (N2/Ar) at –20°C to prevent decomposition. DSC data from analogs suggest thermal instability above 40°C .

Q. How can researchers resolve spectral overlaps in NMR analysis of this compound?

  • Advanced Techniques :

  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating 1H-1H couplings or 1H-13C correlations.
  • Dynamic NMR : Use variable-temperature NMR to separate broadened amine proton signals .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • In Silico Tools :

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like cytochrome P450 enzymes.
  • ADMET Prediction : Use SwissADME or FAF-Drugs2 to estimate permeability (e.g., Blood-Brain Barrier penetration) and toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.